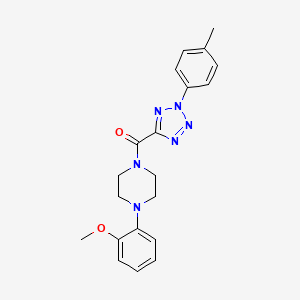

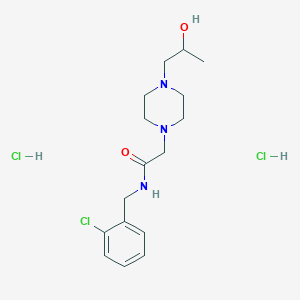

(4-(2-methoxyphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2-methoxyphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience.

Aplicaciones Científicas De Investigación

Herbicidal Activity

This compound has been evaluated for its potential as a herbicide. Derivatives of this compound have shown herbicidal activity against various plant species such as Echinochloa crusgalli (barnyard grass), Lolium perenne (perennial ryegrass), Amaranthus retroflexus (redroot pigweed), and Lactuca sativa var. ramosa Hort (lettuce) . The herbicidal activity varies depending on the substituents on the phenyl group, with certain derivatives showing stronger activity against specific plant species.

Insecticidal and Repellent Properties

Piperazine derivatives, including this compound, have been reported to exhibit insect repellent and insecticidal activities . For instance, piperazine citrate has been used to paralyze worms, preventing their attachment to the human intestine and safeguarding health. New derivatives can potentially function as effective insecticides and fungicides.

Cytotoxicity Against Cancer Cells

Compounds with a similar structure have been synthesized and screened for their cytotoxic activity against various cancer cell lines, including BT-474 , HeLa , MCF-7 , NCI-H460 , and HaCaT cells . This indicates that our compound of interest could be explored for potential anticancer applications.

Mecanismo De Acción

Target of Action

The primary target of this compound is the D3 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as movement, reward, addiction, and hormonal processes .

Mode of Action

This compound acts as a ligand for the D3 dopamine receptor . It binds to the receptor with high affinity, leading to changes in the receptor’s activity . The exact nature of these changes depends on the specific interactions between the compound and the receptor, which are currently under investigation .

Biochemical Pathways

The interaction of this compound with the D3 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including movement, reward, and the regulation of mood . By modulating the activity of the D3 dopamine receptor, this compound can influence these pathways and their downstream effects .

Pharmacokinetics

Related compounds have been found to have low to moderate stability in rat liver microsomes, with a half-life ranging from 56 to 193 minutes . This suggests that the compound may be rapidly metabolized in the body, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes influenced by the dopaminergic system . For example, by modulating the activity of the D3 dopamine receptor, this compound could potentially influence behaviors associated with the reward system, such as motivation and addiction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that bind to the D3 dopamine receptor could potentially affect the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could influence the compound’s stability and activity .

Propiedades

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(4-methylphenyl)tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-15-7-9-16(10-8-15)26-22-19(21-23-26)20(27)25-13-11-24(12-14-25)17-5-3-4-6-18(17)28-2/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQVVQDQIZMOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)

![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2933673.png)

![2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B2933674.png)

![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)

![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)

![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)